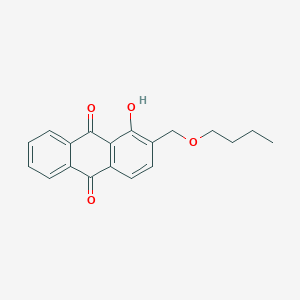

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the alkylation of 1-hydroxyanthracene-9,10-dione with butoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available anthraquinone derivatives. The process includes:

Hydroxylation: Introduction of a hydroxyl group to the anthraquinone core.

Alkylation: Reaction with butoxymethyl halides to introduce the butoxymethyl group.

Purification: Crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

Reduction: Can be reduced to form hydroquinones.

Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.

Scientific Research Applications

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of pigments and dyes for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

1-Hydroxyanthracene-9,10-dione: Lacks the butoxymethyl group, leading to different chemical properties and applications.

2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of a butoxymethyl group, resulting in different reactivity and applications.

2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure with an ethoxymethyl group, leading to variations in chemical behavior.

Uniqueness

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of the butoxymethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s solubility and reactivity, making it valuable for specific industrial and research applications.

Biological Activity

2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione, also known by its CAS number 174568-54-8, is a synthetic derivative of anthraquinone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

The compound features a hydroxy group at the 1-position and a butoxymethyl group at the 2-position of the anthracene core. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 174568-54-8 |

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. In a study evaluating various 1-hydroxyanthraquinones, including derivatives similar to this compound, compounds were tested for cytotoxicity against different cancer cell lines using MTT assays. The results showed that several derivatives displayed IC50 values in the micromolar range, indicating potent anticancer activity .

Case Study:

In a comparative study of anthraquinone derivatives, it was found that those with hydroxyl substitutions exhibited enhanced cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The presence of the butoxymethyl group in this compound was hypothesized to improve solubility and bioavailability, contributing to its efficacy .

Antibacterial Activity

The antibacterial properties of anthraquinone derivatives have been widely documented. In a recent study involving the synthesis of various anthraquinone-coumarin hybrids, it was reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table: Antibacterial Activity of Anthraquinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| S. aureus | 20 | |

| Pseudomonas aeruginosa | 15 |

This table illustrates the potential effectiveness of this compound against common bacterial pathogens.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation: Similar anthraquinones have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Antimicrobial Mechanism: The antibacterial effect is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.

Properties

CAS No. |

174568-54-8 |

|---|---|

Molecular Formula |

C19H18O4 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

2-(butoxymethyl)-1-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C19H18O4/c1-2-3-10-23-11-12-8-9-15-16(17(12)20)19(22)14-7-5-4-6-13(14)18(15)21/h4-9,20H,2-3,10-11H2,1H3 |

InChI Key |

RODKZUXLVINQIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.